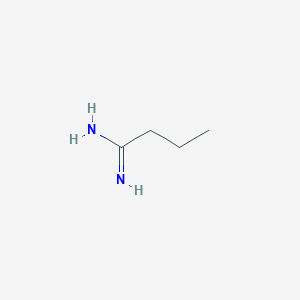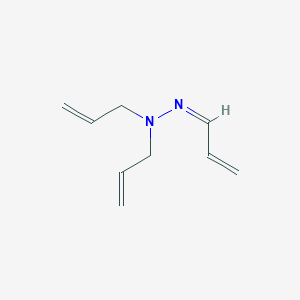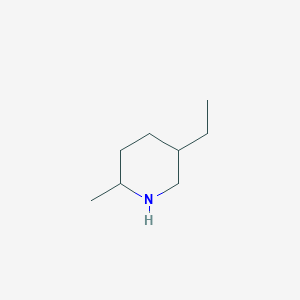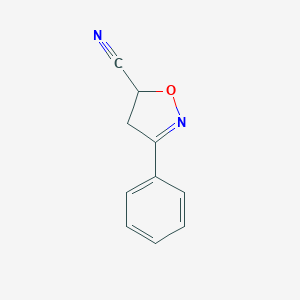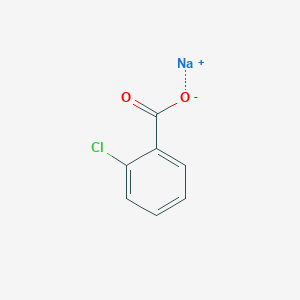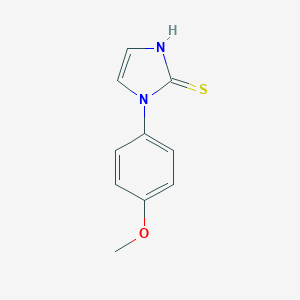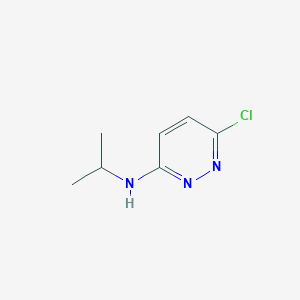![molecular formula C18H19NO B093077 3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one CAS No. 19132-98-0](/img/structure/B93077.png)
3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one” is a chalcone derivative . Chalcones are a class of compounds with strong electron donor-acceptor interactions, where the donor and acceptor moieties are separated by a keto-vinyl bridge .
Molecular Structure Analysis
The molecular structure of this compound has been characterized on the basis of spectral (IR, 1HNMR & 13C NMR) and X-ray crystallographic data .Physical And Chemical Properties Analysis
The effect of solvents on photophysical parameters such as singlet absorption, molar absorptivity, oscillator strength, dipole moment, fluorescence spectra, and fluorescence quantum yield of similar compounds have been investigated . A significant red shift was observed in the emission spectrum compared to the absorption spectrum upon increasing the solvent polarity, indicating a higher dipole moment in the excited state than in the ground state .Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one can be achieved through a multi-step reaction pathway involving the condensation of an appropriate aldehyde with a primary amine followed by a series of reactions to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "4-(dimethylamino)benzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of sodium ethoxide to form 3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-ol.", "Step 2: Conversion of the intermediate product to the corresponding enone by treatment with acetic anhydride and sulfuric acid.", "Step 3: Cyclization of the enone with sodium hydroxide in water to form the final product, 3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one." ] } | |
Número CAS |
19132-98-0 |
Fórmula molecular |
C18H19NO |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
(E)-3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H19NO/c1-14-4-9-16(10-5-14)18(20)13-8-15-6-11-17(12-7-15)19(2)3/h4-13H,1-3H3/b13-8+ |
Clave InChI |
WDFJWHWYPOZAQG-MDWZMJQESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C)C |
SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Q & A
Q1: What is the spatial configuration of (E)-3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one as determined by the study?
A1: The research paper confirms that the molecule adopts an E configuration, indicating a trans arrangement around the double bond. This is evidenced by the C—C=C—C torsion angle of 173.8 (3)°, which is close to 180° [].
Q2: Does the study mention any intermolecular interactions observed in the crystal structure of (E)-3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one?
A2: Yes, the study found weak intermolecular C—H⋯π interactions present within the crystal structure []. These interactions likely contribute to the overall packing and stability of the molecules in the solid state.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)

